molecular formula C19H19ClN2O4S B3652396 ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

Cat. No.: B3652396
M. Wt: 406.9 g/mol
InChI Key: JLHQXRDMTUDXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: is a complex organic compound with the molecular formula C19H19ClN2O4S . This compound is characterized by its unique structure, which includes a benzoate ester, a chlorinated methoxybenzoyl group, and a carbamothioyl linkage. It is primarily used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific research applications where these properties are advantageous .

Properties

IUPAC Name

propan-2-yl 4-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-11(2)26-18(24)12-4-7-14(8-5-12)21-19(27)22-17(23)15-10-13(20)6-9-16(15)25-3/h4-11H,1-3H3,(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHQXRDMTUDXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
Reactant of Route 3
Reactant of Route 3
ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
Reactant of Route 4
Reactant of Route 4
ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
Reactant of Route 5
Reactant of Route 5
ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
Reactant of Route 6
Reactant of Route 6
ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.